Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate
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Overview
Description
Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a pyrimidine ring substituted with a hydroxymethyl group at the 2-position, a methyl group at the 4-position, and a carboxylate ester group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-methylpyrimidine with formaldehyde and methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution followed by esterification to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-4-methylpyrimidine-5-carboxylate.
Reduction: Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-methanol.
Substitution: Various substituted pyrimidines depending on the electrophile used.
Scientific Research Applications
Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethyl-4-methylpyrimidine: Lacks the carboxylate ester group, making it less versatile in chemical reactions.
4-Methylpyrimidine-5-carboxylate: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.
2,4-Dimethylpyrimidine: Lacks both the hydroxymethyl and carboxylate groups, limiting its applications in biological systems.
Uniqueness
Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate is unique due to the presence of both hydroxymethyl and carboxylate ester groups, which enhance its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for drug development.
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(8(12)13-2)3-9-7(4-11)10-5/h3,11H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVKQPQRIQEADI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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